An In-Depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
An In-Depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional, branched polyethylene glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group and three carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.
The azide group provides a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This allows for the precise and stable ligation of the PEG linker to molecules containing alkyne or strained cyclooctyne functionalities. The three terminal carboxylic acids can be readily conjugated to primary amines on biomolecules such as proteins, peptides, or antibodies through stable amide bond formation, often facilitated by coupling agents like EDC and NHS.[2] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.
Core Properties and Specifications
The fundamental properties of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane are summarized below, providing key data for its application in experimental design.
| Property | Value |
| Molecular Formula | C24H42N4O14 |
| Molecular Weight | 610.6 g/mol [3][4] |
| CAS Number | 1398044-51-3[2][3][4][5] |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | -20°C for long-term storage |
Key Applications and Experimental Workflows
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is primarily utilized as a linker to connect two or more molecular entities. Its application is central to the construction of PROTACs, where it bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker typically involves a sequential conjugation strategy. First, one of the ligands is coupled to the carboxylic acid groups of the linker, followed by the "click" reaction of the azide group with the second ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.
Amide Coupling of Carboxylic Acids to Amines
This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine-containing molecule.
Materials:
-
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a concentration of 10-20 mg/mL.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of Carboxylic Acids:
-
In a reaction tube, combine the Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.
-
-
Conjugation to Amines:
-
Add the NHS-activated linker solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker over the amine is a common starting point for optimization.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% (v/v) to maintain the stability of most proteins.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.
-
Quantitative Parameters for Amide Coupling:
| Parameter | Recommended Range |
| Molar Ratio (Linker:EDC:NHS) | 1:1.2:1.2 to 1:2:2 |
| Molar Excess of Activated Linker to Amine | 10 to 50-fold |
| Reaction pH (Activation) | 4.5 - 6.0 |
| Reaction pH (Conjugation) | 7.2 - 8.0 |
| Reaction Time | 2-4 hours at RT or overnight at 4°C |
| Quenching Time | 15-30 minutes |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker and an alkyne-containing molecule.
Materials:
-
Azido-PEG4-linker conjugate (from section 4.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Solvent: PBS, or a mixture of t-butanol/water (1:1), or DMF/water
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azido-linker conjugate and the alkyne-containing molecule in the chosen reaction solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (make fresh before use).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azido-linker conjugate (1 equivalent).
-
Add the alkyne-containing molecule (1.1 to 2 equivalents).
-
Add the CuSO4 solution to a final concentration of 0.1 to 0.5 mM.
-
Add the THPTA ligand to a final concentration of 0.5 to 2.5 mM (maintain a 5:1 ligand to copper ratio).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 to 5 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or HPLC. Reactions are typically complete within 1-4 hours.
-
-
Purification:
-
Upon completion, remove the copper catalyst by adding a chelating agent like EDTA or by passing the reaction mixture through a copper-chelating resin.
-
Purify the final conjugate using RP-HPLC or SEC.
-
Quantitative Parameters for CuAAC:
| Parameter | Recommended Concentration/Ratio |
| Azide:Alkyne Molar Ratio | 1 : 1.1 to 1 : 2 |
| CuSO4 Concentration | 0.1 - 0.5 mM |
| Sodium Ascorbate Concentration | 2 - 5 mM |
| Ligand (THPTA):Copper Ratio | 5 : 1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free "click" reaction is ideal for biological systems where copper toxicity is a concern.
Materials:
-
Azido-PEG4-linker conjugate
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Reaction Solvent: PBS, pH 7.4 or other aqueous buffers
Procedure:
-
Reaction Setup:
-
In a reaction tube, dissolve the azido-linker conjugate in the reaction solvent.
-
Add the strained alkyne-containing molecule. A 1.5 to 5-fold molar excess of the strained alkyne is typically used.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
-
Purification:
-
Purify the conjugate using standard methods such as SEC or RP-HPLC to remove any unreacted starting materials.
-
Quantitative Parameters for SPAAC:
| Parameter | Recommended Ratio/Condition |
| Azide:Strained Alkyne Molar Ratio | 1 : 1.5 to 1 : 5 |
| Reaction Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 24 hours |
| Reaction pH | 7.0 - 8.0 |
Conclusion
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure and dual reactivity allow for the straightforward and efficient synthesis of complex bioconjugates with enhanced physicochemical properties. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful application of this linker in the construction of next-generation therapeutics and research probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, CAS 1398044-51-3 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | C24H42N4O14 | CID 77078530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane - Creative Biolabs [creative-biolabs.com]
